(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
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Description
(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.39. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis and Spectroscopic Properties
The compound has been synthesized for structural and spectroscopic analysis. Its molecular structure was confirmed by IR and single crystal X-ray diffraction studies. The vibrational wavenumbers were computed using HF and DFT methods. The study highlighted the compound's first hyperpolarizability, infrared intensities, and the stability arising from hyper-conjugative interactions and charge delocalization. HOMO and LUMO analysis determined the charge transfer within the molecule, with MEP performed by the DFT method, showcasing regions of negative and positive charge localization (Sheena Mary et al., 2015).
Nonlinear Optical Property and Synthesis
An efficient ultrasonic-assisted synthesis of the compound and its nonlinear optical properties were explored. The structure was established by FT-IR, 1H and 13C-NMR spectroscopy, and elemental analysis. The study involved z-scan technique measurements to estimate nonlinear refractive index and absorption coefficient, highlighting the compound's potential in optical limiting applications (Razvi et al., 2019).
Photoluminescence in Polymer Applications
Research into photoluminescent properties and their application in polymers was conducted. The study described the synthesis and electronic spectroscopy of specific copolymers, demonstrating UV-vis absorbances and fluorescence emission, attributed to hydrogen-bond-assisted interactions between chromophores in the solid state. This research shows potential applications in developing new materials with desirable optical properties (Sierra & Lahti, 2004).
Crystal Structure Exploration
The crystal structure of related compounds provides insights into the geometric and electronic properties, aiding in understanding the chemical behavior and potential applications in materials science and pharmacology. Such studies reveal the molecular orientation and interactions within the crystal, informing on the stability and reactivity of the compound (Srividya et al., 2015).
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-14-8-11-17(23-2)15(12-14)16(21)9-6-13-7-10-18(24-3)20(26-5)19(13)25-4/h6-12H,1-5H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSMDPSBDOKOLA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.